molecular formula C22H38O9 B606192 4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne CAS No. 1092554-87-4

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne

Cat. No.: B606192
CAS No.: 1092554-87-4
M. Wt: 446.54
InChI Key: MBRUWMSMSQUEOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .

Mode of Action

The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .

Biochemical Pathways

The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .

Pharmacokinetics

The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .

Biochemical Analysis

Biochemical Properties

Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in Bis-propargyl-PEG8 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .

Molecular Mechanism

The molecular mechanism of Bis-propargyl-PEG8 involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in Bis-propargyl-PEG8 undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows Bis-propargyl-PEG8 to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is synthesized by reacting polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne stands out due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it highly versatile for a wide range of applications, from drug delivery to material science .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUWMSMSQUEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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